Cinnamonitrile
Overview
Description
It is characterized by a spicy cinnamon aroma and is commonly used as a fragrance in products such as air fresheners . This compound is a nitrile derivative of cinnamic acid and is known for its stability and distinctive scent.
Mechanism of Action
Target of Action
Cinnamonitrile, an organic compound with a spicy cinnamon aroma, is primarily used as a fragrance in products such as air fresheners It has been found to have antimicrobial activity, suggesting that it may interact with certain proteins or enzymes in microorganisms .
Mode of Action
It has been suggested that this compound and similar compounds can inhibit bacterial growth and reproduction by damaging cell membranes, inhibiting atpase activity, disrupting energy metabolism, and preventing biofilm formation .
Biochemical Pathways
Metabolomics studies have shown that compounds like this compound can affect a wide range of metabolites and link them to various biochemical pathways
Pharmacokinetics
Its physicochemical properties, such as its density (10374 at 152 °C) and boiling point (2638 °C), suggest that it may have certain pharmacokinetic characteristics
Result of Action
Its antimicrobial activity suggests that it may cause cellular damage in microorganisms, leading to their death or inhibition of growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability and efficacy as a fragrance can be affected by factors such as temperature, humidity, and the presence of other chemicals
Biochemical Analysis
Biochemical Properties
Cinnamonitrile plays a significant role in biochemical reactions, particularly in the context of nitrilase-catalyzed conversions. Nitrilases are enzymes that catalyze the hydrolysis of nitriles to their corresponding carboxylic acids and ammonia. In a study, several novel nitrilases were selected from metagenomic libraries using this compound and a mixture of six different nitriles as substrates . The nitrilase gene nit1, expressed in Escherichia coli, was found to favor dinitriles over mononitriles and catalyzed the conversion of 2-methylglutaronitrile to ω-cyanocarboxylic acids . These acids are important precursors for chemical and pharmaceutical products.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with nitrilases, which catalyze the hydrolysis of nitriles. The nitrilase gene nit1, when expressed in Escherichia coli, converts dinitriles to ω-cyanocarboxylic acids . This reaction is significant as it provides a direct one-step conversion of nitriles, avoiding the formation of unfavorable byproducts typically associated with chemical processes . The binding interactions between this compound and nitrilases are crucial for this conversion.
Metabolic Pathways
This compound is involved in metabolic pathways catalyzed by nitrilases. The conversion of nitriles to carboxylic acids by nitrilases is a key metabolic pathway . This process involves the hydrolysis of the nitrile group, leading to the formation of carboxylic acids and ammonia. The enzymes and cofactors involved in this pathway are crucial for the efficient conversion of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnamonitrile can be synthesized through several methods:
Aldol-like Condensation: This involves the reaction of benzaldehyde with acetonitrile under alkaline conditions.
Elimination Reaction: Various oximes derived from cinnamaldehyde can undergo elimination reactions to form this compound.
Oxidative Coupling: Benzene can be coupled with acrylonitrile in the presence of a palladium catalyst to produce this compound.
Industrial Production Methods: Industrial production of this compound often involves the dehydration of cinnamamide using phosphorus pentachloride or phosphorus oxychloride . Another method includes the dehydrochlorination of α-chloro-β-phenylpropionitrile with quinoline .
Chemical Reactions Analysis
Types of Reactions: Cinnamonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Hydrogenation of this compound using palladium catalysts can yield hydrothis compound.
Substitution: It can participate in substitution reactions, particularly at the α-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon (Pd/C) is frequently used as a catalyst for hydrogenation reactions.
Substitution: Strong bases like potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Hydrothis compound: Formed through hydrogenation.
Deuterated Derivatives: Produced via selective deuteration using deuterium oxide (D2O) and strong bases.
Scientific Research Applications
Cinnamonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
Cinnamonitrile is unique due to its distinct aroma and stability. Similar compounds include:
Cinnamic Aldehyde: Known for its strong cinnamon scent but less stable compared to this compound.
Styrene Cyanide: Another nitrile derivative with similar chemical properties.
Cinnamamide: A precursor in the synthesis of this compound.
This compound stands out due to its versatility in chemical reactions and its wide range of applications in various fields.
Properties
IUPAC Name |
(E)-3-phenylprop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKNLRXFUTWSOY-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044385 | |
Record name | (2E)-3-Phenylprop-2-enenitrile | |
Source | EPA DSSTox | |
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Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1885-38-7, 4360-47-8 | |
Record name | (2E)-3-Phenyl-2-propenenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1885-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | trans-Cinnamonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnamonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004360478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-Cinnamonitrile | |
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Record name | Cinnamonitrile | |
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Record name | Cinnamonitrile | |
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Record name | 2-Propenenitrile, 3-phenyl-, (2E)- | |
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Record name | 2-Propenenitrile, 3-phenyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | (2E)-3-Phenylprop-2-enenitrile | |
Source | EPA DSSTox | |
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Record name | Cinnamonitrile | |
Source | European Chemicals Agency (ECHA) | |
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Record name | Cinnamonitrile | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.220 | |
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Record name | CINNAMONITRILE, (E)- | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cinnamonitrile?
A1: this compound has a molecular formula of C9H7N and a molecular weight of 129.16 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: this compound is often characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [, , , ] These techniques provide information about the structure, functional groups, and fragmentation patterns of the molecule.
Q3: How can 13C NMR be used to study this compound derivatives?
A3: 13C NMR is particularly useful for studying the effects of substituents on the electronic properties of this compound derivatives. For example, the chemical shift of the olefinic β-carbon in ring-substituted cinnamonitriles correlates with their relative reactivity in radical copolymerization reactions. [] This information can be valuable for designing new polymers with tailored properties.
Q4: What information does EPR spectroscopy provide about this compound?
A4: Electron Paramagnetic Resonance (EPR) spectroscopy is a valuable tool for understanding the structure of radicals formed during reactions involving this compound. For instance, EPR studies have been used to investigate the radical generated by the attack of a 2-methyl-2-propyl radical on this compound. [] This information helps to elucidate the mechanism of polymerization reactions involving this compound.
Q5: What is a common method for synthesizing this compound?
A5: this compound can be synthesized through the dehydration of cinnamaldehyde oxime. [] Different dehydrating agents and reaction conditions can be employed, including acetic anhydride under microwave irradiation. [, ]
Q6: What is a key challenge in the synthesis of hydrocinnamonitriles, and how has it been addressed?
A6: Synthesizing hydrocinnamonitriles often involves the reduction of α-phenylsulfonyl cinnamonitriles. This process can be challenging due to the potential for over-reduction, leading to the formation of undesired byproducts. Researchers have successfully addressed this challenge using SmI2/CH3OH/THF as a selective reducing system, achieving high yields of the desired hydrocinnamonitriles. []
Q7: How does microwave irradiation impact this compound synthesis?
A7: Microwave irradiation has been shown to significantly accelerate the synthesis of this compound from cinnamaldehyde and hydroxylamine hydrochloride in the presence of SiO2/K2CO3 under solvent-free conditions. [] This method offers a rapid and environmentally friendly approach to this compound synthesis.
Q8: Can you describe a stereoselective synthesis of (E)-cinnamonitriles?
A8: A highly stereoselective synthesis of (E)-cinnamonitriles has been developed using the SmI2/THF/MeOH system. [] This reaction involves the reduction of α-phenylsulfonylcinnamonitriles, leading to the formation of the desired (E)-cinnamonitriles in good yields and with high stereoselectivity.
Q9: How can this compound be used in heterocyclic synthesis?
A9: this compound derivatives, particularly those with functional groups at the 2-position, serve as valuable building blocks in heterocyclic synthesis. For example, they react with 2-functionally substituted 2-thiazolin-4-one derivatives to yield a variety of thiazolo[2,3-a]pyridine and 3-(2-thiazolin-2-yl)pyridine derivatives. [] These heterocyclic compounds hold significant interest in medicinal chemistry.
Q10: How does metal coordination affect the reactivity of this compound?
A10: Coordination of this compound to transition metals can significantly alter its reactivity. For instance, in the presence of a palladium catalyst and molecular oxygen, this compound can undergo direct oxidative coupling with benzenes to yield valuable this compound derivatives. [] This approach provides a straightforward method for synthesizing these compounds and highlights the potential of this compound as a versatile building block in organic synthesis.
Q11: What is the role of this compound in the synthesis of cyano- and phenyl-substituted propionic acids?
A12: Electrocarboxylation of this compound, using a nickel cathode and magnesium anode, provides an efficient route to cyano- and phenyl-substituted propionic acids. [] The electrochemical reduction of this compound in the presence of carbon dioxide (CO2) leads to the formation of these valuable carboxylic acid derivatives.
Q12: How do nickel(II) complexes catalyze hydroamination reactions with this compound?
A12: Nickel(II) complexes, particularly those bearing POCOP ligands (κP,κC,κP-2,6-(i-Pr2PO)2-4-R-C6H2), have demonstrated efficacy in catalyzing the Michael-type hydroamination of this compound and its substituted derivatives. [] This reaction proceeds through an outer-sphere nucleophilic attack by amines on a cationic adduct formed between the nickel complex and the nitrile-coordinated substrate. The electronic properties of the nickel(II) center, influenced by substituents on the POCOP ligand, play a crucial role in modulating the catalytic activity.
Q13: How do substituents on the aromatic ring of this compound affect its reactivity?
A13: The presence and nature of substituents on the aromatic ring of this compound can significantly influence its reactivity. Studies on the anionic copolymerization of ring-substituted cinnamonitriles revealed a linear correlation between the copolymerization parameters (log (1/r1)) and the Hammett σ constants, indicating that electron-donating groups enhance reactivity. [] Understanding these electronic effects is crucial for tailoring the properties of this compound derivatives for specific applications.
Q14: How does the configuration of this compound (cis vs. trans) influence its reactivity?
A14: The configuration of this compound, whether cis or trans, plays a crucial role in determining its reactivity. For instance, in reactions with ethyl (2H)alcohol catalyzed by sodium ethoxide, cis-cinnamonitrile undergoes isomerization to the trans form during the addition reaction. [] This observation suggests that the trans isomer is thermodynamically more stable. Additionally, the chemical shift differences of vinyl protons in cis- and trans-cinnamonitrile derivatives show distinct correlations with Hammett substituent constants, indicating different electronic environments and reactivities. []
Q15: What are some potential applications of this compound derivatives?
A15: this compound derivatives, due to their unique structural features and reactivity, find applications in various fields. They serve as crucial intermediates in organic synthesis, enabling the preparation of diverse compounds with biological and material properties. For instance, they are used in the synthesis of pharmaceuticals, agrochemicals, and polymers. [, , , ]
Q16: Can you elaborate on the use of this compound derivatives in anti-platelet aggregation studies?
A16: α-Phenyl this compound derivatives have shown promise as potential anti-platelet aggregation agents. [] Studies have evaluated their in vitro activity using arachidonic acid (AA) and adenosine diphosphate (ADP) as inducers. These derivatives, particularly α-phenyl this compound and 4-methoxy-α-phenyl this compound, exhibited potent inhibitory effects on platelet aggregation. [] This research highlights the potential of this compound derivatives as lead compounds for developing new antithrombotic drugs.
Q17: What is the significance of amidoximated this compound-grafted polymers?
A17: Amidoximated this compound-grafted polymers are of particular interest for their ability to form complexes with metal ions. [] This property makes them potentially useful in applications such as metal recovery from solutions. The amidoximation process involves converting the nitrile groups of this compound into amidoxime groups, which can then readily coordinate with metal ions.
Q18: Are there any environmental concerns associated with this compound?
A18: While this compound itself has been studied as a potential bird repellent, [] information regarding its environmental impact and degradation pathways remains limited. Further research is needed to assess its potential ecotoxicological effects and develop appropriate strategies for its safe handling and disposal.
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